SF-1-087

STAT5 inhibition SH2 domain binding fluorescence polarization assay

SF-1-087 is a first-in-class, non-phosphorylated salicylic acid-based STAT5 inhibitor that directly binds the STAT5 SH2 domain (Ki < 5 μM), preventing dimerization and transcriptional activity. Unlike pan-STAT or JAK-targeting agents, SF-1-087 offers >3-fold selectivity for STAT5 over STAT1/STAT3, enabling selective interrogation of STAT5-dependent pathways without confounding STAT3 signaling. Demonstrated suppression of STAT5 phosphorylation and downregulation of cyclin D1, cyclin D2, C-MYC, and MCL-1 in Bcr-Abl-driven K562 and MLL-rearranged MV-4-11 leukemia models validates its utility as a direct STAT5 control probe. Ideal for CETSA target engagement studies and JAK-independent pathway analysis.

Molecular Formula C34H40N2O8S
Molecular Weight 636.76
Cat. No. B1193584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSF-1-087
SynonymsSF-1-087;  SF1-087;  SF-1087
Molecular FormulaC34H40N2O8S
Molecular Weight636.76
Structural Identifiers
SMILESO=C(O)C1=CC=C(N(CC2=CC=C(C3CCCCC3)C=C2)C(CN(C(OC(C)(C)C)=O)S(=O)(C4=CC=C(C)C=C4)=O)=O)C=C1O
InChIInChI=1S/C34H40N2O8S/c1-23-10-17-28(18-11-23)45(42,43)36(33(41)44-34(2,3)4)22-31(38)35(27-16-19-29(32(39)40)30(37)20-27)21-24-12-14-26(15-13-24)25-8-6-5-7-9-25/h10-20,25,37H,5-9,21-22H2,1-4H3,(H,39,40)
InChIKeyPZIAIBCFVUIGPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SF-1-087 for STAT5-Driven Research: Potency, Selectivity & Leukemia Model Performance


SF-1-087 is a salicylic acid-based small molecule that directly binds the SH2 domain of Signal Transducer and Activator of Transcription 5 (STAT5), preventing STAT5 dimerization and transcriptional activity [1]. Identified from a focused library of ~150 SH2-domain-targeting compounds, SF-1-087 was reported alongside BP-1-107, BP-1-108, and SF-1-088 as one of the first direct, non-phosphorylated STAT5 inhibitors with a Ki below 5 µM and >3-fold selectivity for STAT5 over STAT1 and STAT3 in fluorescence polarization displacement assays [1]. In K562 and MV-4-11 human leukemia cell models, SF-1-087 induces apoptosis with an IC50 of approximately 20 µM, an effect that correlates with suppression of STAT5 tyrosine phosphorylation and downregulation of STAT5 transcriptional targets cyclin D1, cyclin D2, C-MYC, and MCL-1 [1].

Why In-Class STAT5 Inhibitors Cannot Simply Replace SF-1-087 in SH2-Domain-Targeted Studies


STAT5 inhibitors span multiple mechanistic classes—kinase-targeting agents (e.g., pimozide), phosphorylated peptide mimetics (e.g., Stafib-1), and direct SH2-domain binders—each with distinct selectivity fingerprints, binding modes, and cellular pharmacology [1]. SF-1-087 belongs to a specific structural series of non-phosphorylated, salicylic acid-based SH2-domain antagonists whose activity profile is uniquely defined by the combination of sub-5 µM Ki against STAT5, >3-fold selectivity over STAT1/STAT3, and dual suppression of STAT5 phosphorylation and downstream oncogene expression in leukemia cells [1]. Substituting SF-1-087 with a generic 'STAT5 inhibitor' that acts upstream on JAK kinases, or with a later-generation SH2 binder with different scaffold geometry, fundamentally alters the pharmacological perturbation and compromises experimental reproducibility [2].

Quantitative Differentiation of SF-1-087 vs. Closest Chemical Analogs and Alternative STAT5 Inhibitor Classes


STAT5 Binding Affinity: SF-1-087 vs. Earlier-Generation STAT5 SH2-Domain Ligands

SF-1-087 exhibits a Ki below 5 µM against the STAT5 SH2 domain, representing an approximately 80-fold improvement over earlier salicylic acid-based SH2 binders such as Compound #6 (Ki ~ 400 µM) reported by Müller et al. (2008), and places it in the same potency range as close analogs BP-1-107 and BP-1-108 within the same study [1][2]. This potency improvement was achieved through systematic structure-guided optimization of the sulfonamide substituent and linker geometry while retaining the non-phosphorylated scaffold critical for cellular permeability [1].

STAT5 inhibition SH2 domain binding fluorescence polarization assay

STAT5 vs. STAT1/STAT3 Isoform Selectivity: SF-1-087 Discriminates Within the STAT Family

SF-1-087 demonstrates >3-fold binding selectivity for STAT5 over both STAT1 and STAT3 in parallel fluorescence polarization displacement assays [1]. This selectivity is a direct consequence of differential SH2-domain pocket recognition by the salicylic acid scaffold and sulfonamide substituents, distinguishing SF-1-087 from pan-STAT or STAT3-preferring scaffolds such as S3I-201, which show preferential binding to STAT3 over STAT5 [1][2]. While in-series analogs BP-1-107, BP-1-108, and SF-1-088 also meet this >3-fold selectivity criterion, the presence of the N-Boc sulfonamide group in SF-1-087 (shared with SF-1-088) contributes to a distinct selectivity pattern compared to the N-H sulfonamide analog BP-1-108, with differential effects on STAT5 target gene suppression profiles [1].

STAT isoform selectivity STAT1 STAT3 counter-screening

Cellular Apoptosis Induction: SF-1-087 Activity in Bcr-Abl-Driven Leukemia Models

SF-1-087 induces apoptosis in K562 (chronic myeloid leukemia) and MV-4-11 (acute myeloid leukemia) cell lines with IC50 values of approximately 20 µM, an effect that correlates with suppression of STAT5 tyrosine phosphorylation [1]. This cellular potency positions SF-1-087 comparably to in-series analogs BP-1-107 and BP-1-108 (each ~20 µM) in these models, but differentiates it from alternative STAT5 inhibitor classes: the JAK-targeting agent pimozide inhibits STAT5 phosphorylation at >10 µM but does so through upstream kinase inhibition rather than direct STAT5 engagement, while the later-generation STAT5 SH2-domain inhibitor IST5-002 achieves pYStat5 inhibition at 5 µM but derives from a structurally distinct peptidomimetic scaffold [1][2]. Importantly, the in-series lead BP-1-108 demonstrated negligible cytotoxicity in normal bone marrow cells lacking activated STAT5, providing class-level evidence that the ~20 µM apoptotic IC50 is context-dependent on STAT5 activation status [1].

leukemia K562 MV-4-11 apoptosis IC50

STAT5 Target Gene Suppression: Pharmacodynamic Evidence of On-Target Transcriptional Inhibition

SF-1-087 treatment in K562 and MV-4-11 cells results in transcriptional downregulation of four canonical STAT5 target genes—cyclin D1, cyclin D2, C-MYC, and MCL-1—as assessed by quantitative RT-PCR [1]. This pharmacodynamic signature provides orthogonal confirmation of on-target STAT5 transcriptional inhibition beyond phospho-STAT5 Western blot readouts. While the in-series analogs BP-1-107, BP-1-108, and SF-1-088 also suppress these targets, SF-1-087 specifically carries an N-Boc sulfonamide moiety (shared with SF-1-088, absent in BP-1-108) which alters the hydrogen-bonding capacity of the sulfonamide nitrogen and may influence the relative degree of suppression across individual target genes [1]. In contrast, JAK-kinase inhibitors such as ruxolitinib suppress these same genes indirectly by blocking upstream STAT5 phosphorylation, confounding interpretation of direct STAT5 transcriptional effects [2].

cyclin D1 cyclin D2 C-MYC MCL-1 target engagement

Research and Industrial Application Scenarios Where SF-1-087 Delivers Differentiated Value


Deconvoluting STAT5-Specific vs. STAT3-Mediated Transcriptional Programs in Leukemia

SF-1-087's >3-fold STAT5-over-STAT3 selectivity [1] enables researchers to selectively inhibit STAT5-dependent transcription (cyclin D1, cyclin D2, C-MYC, MCL-1) without simultaneously blocking STAT3 signaling, a critical experimental requirement when studying the non-redundant roles of these two STAT family members in hematopoietic malignancies. In contrast, pan-STAT or STAT3-preferring probes such as S3I-201 would confound the interpretation of STAT5-specific phenotypes. This application is directly supported by the biochemical selectivity data and cellular target-gene suppression evidence established in Section 3 [1].

Benchmarking STAT5 SH2-Domain Occupancy in Cellular Thermal Shift or CETSA Assays

With a Ki below 5 µM for the STAT5 SH2 domain and cellular apoptotic activity at ~20 µM [1], SF-1-087 provides a reference SH2-domain-engaging tool compound for cellular target engagement studies such as the Cellular Thermal Shift Assay (CETSA). Its sub-5 µM binding affinity ensures detectable target stabilization at concentrations achievable in cell culture, while its structural features (N-Boc sulfonamide, cyclohexylbenzyl group) provide a defined molecular framework for structure-activity relationship comparisons with next-generation SH2 binders. This application builds on the binding affinity and cellular activity data documented in Section 3 [1].

Providing a Direct-Acting STAT5 Control in Studies Distinguishing Upstream Kinase vs. Direct STAT5 Inhibition

In experimental designs investigating the contribution of JAK/STAT pathway components to disease phenotypes, SF-1-087 serves as a direct STAT5 inhibitor control that bypasses JAK kinases entirely [1]. This application is essential when comparing the effects of JAK inhibitors (e.g., ruxolitinib, pimozide) that suppress STAT5 phosphorylation indirectly through kinase blockade, versus direct SH2-domain antagonists that inhibit STAT5 dimerization downstream of phosphorylation. The mechanistic distinction is supported by SF-1-087's demonstrated suppression of STAT5 phosphorylation and target genes in K562 and MV-4-11 cells, which occurs without inhibiting JAK2 kinase activity [1][2].

Chemical Probe for Validating STAT5 Dependency in Novel Leukemia or Solid Tumor Models

SF-1-087's established activity in Bcr-Abl-driven K562 and MLL-rearranged MV-4-11 leukemia models [1] provides a foundation for evaluating STAT5 dependency in other cancer contexts, including prostate cancer where STAT5 is implicated but pharmacological validation tools are limited. The compound's sub-5 µM biochemical Ki and ~20 µM cellular IC50 offer a known performance baseline against which to assess model-specific sensitivity to STAT5 inhibition. This application scenario leverages the quantitative potency data and target engagement evidence from Section 3 [1].

Quote Request

Request a Quote for SF-1-087

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.